molecular formula C6H15AsN2Sn B14507262 [Diazo(trimethylstannyl)methyl](dimethyl)arsane CAS No. 63382-62-7

[Diazo(trimethylstannyl)methyl](dimethyl)arsane

Cat. No.: B14507262
CAS No.: 63382-62-7
M. Wt: 308.83 g/mol
InChI Key: RIZWSWWVUULVDQ-UHFFFAOYSA-N
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Description

Diazo(trimethylstannyl)methylarsane is a chemical compound that features a unique combination of diazo, stannyl, and arsane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diazo(trimethylstannyl)methylarsane typically involves the reaction of diazo compounds with trimethylstannyl and dimethylarsane precursors. The reaction conditions often require a controlled environment to prevent decomposition and ensure the formation of the desired product. Common reagents used in the synthesis include diazoalkanes, stannyl halides, and arsane derivatives.

Industrial Production Methods

Industrial production of Diazo(trimethylstannyl)methylarsane may involve large-scale reactions using automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Diazo(trimethylstannyl)methylarsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler stannyl and arsane derivatives.

    Substitution: The diazo group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl and arsane oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Diazo(trimethylstannyl)methylarsane has several scientific research applications, including:

    Organic Synthesis: The compound is used as a reagent in the synthesis of complex organic molecules.

    Materials Science: It is investigated for its potential use in the development of novel materials with unique properties.

    Biological Studies:

    Industrial Applications: It is explored for use in various industrial processes, including catalysis and material fabrication.

Mechanism of Action

The mechanism of action of Diazo(trimethylstannyl)methylarsane involves its ability to undergo various chemical transformations. The diazo group can participate in cycloaddition reactions, while the stannyl and arsane groups can engage in coordination chemistry with metal centers. These interactions enable the compound to act as a versatile reagent in organic synthesis and catalysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Diazo(trimethylstannyl)methylarsane include:

  • Diazo(trimethylsilyl)methyl(dimethyl)arsane
  • Diazo(trimethylgermyl)methyl(dimethyl)arsane
  • Diazo(trimethylstannyl)methyl(dimethyl)phosphane

Uniqueness

Diazo(trimethylstannyl)methylarsane is unique due to the presence of both stannyl and arsane groups, which provide distinct reactivity compared to its silicon and germanium analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and developing innovative materials.

Properties

CAS No.

63382-62-7

Molecular Formula

C6H15AsN2Sn

Molecular Weight

308.83 g/mol

IUPAC Name

[diazo(trimethylstannyl)methyl]-dimethylarsane

InChI

InChI=1S/C3H6AsN2.3CH3.Sn/c1-4(2)3-6-5;;;;/h1-2H3;3*1H3;

InChI Key

RIZWSWWVUULVDQ-UHFFFAOYSA-N

Canonical SMILES

C[As](C)C(=[N+]=[N-])[Sn](C)(C)C

Origin of Product

United States

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